Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Troclosene is synthesized through the chlorination of cyanuric acid. The process involves the reaction of cyanuric acid with chlorine gas, resulting in the formation of dichloroisocyanuric acid, which is then neutralized with sodium hydroxide to produce sodium dichloroisocyanurate .
Industrial Production Methods: In industrial settings, troclosene is produced by dissolving cyanuric acid in water and adding chlorine gas under controlled conditions. The resulting dichloroisocyanuric acid is then filtered and neutralized with sodium hydroxide to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Troclosene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and reacts with water to release chlorine gas, which is responsible for its disinfectant properties .
Common Reagents and Conditions:
Oxidation: Troclosene reacts with hydrogen peroxide to produce singlet oxygen, which emits red light upon decomposition.
Substitution: It reacts with transition metal salts such as copper sulfate to form complex salts like sodium copper dichloroisocyanurate.
Major Products:
Oxidation: Singlet oxygen and other reactive oxygen species.
Substitution: Complex salts such as sodium copper dichloroisocyanurate.
Scientific Research Applications
Troclosene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed as a disinfectant in laboratory settings to sterilize equipment and surfaces.
Medicine: Utilized in the sterilization of medical instruments and surfaces to prevent infections.
Industry: Applied in water treatment processes to purify drinking water and swimming pools.
Mechanism of Action
Troclosene exerts its effects through the release of chlorine gas when it comes into contact with water. The chlorine gas acts as a strong oxidizing agent, disrupting the cellular structures of microorganisms and leading to their inactivation or death . This mechanism makes troclosene an effective disinfectant and biocide.
Comparison with Similar Compounds
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Comparison: Troclosene is unique in its high solubility in water and its ability to release chlorine at a relatively constant rate, making it more efficient than other similar compounds like halazone . Its effectiveness as a disinfectant and its wide range of applications in various fields highlight its versatility and importance.
Properties
IUPAC Name |
ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIRHYGGDDMHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544743 | |
Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106944-52-9 | |
Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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